

(1R)-IDH889: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
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This document provides an in-depth technical overview of the target specificity and selectivity of **(1R)-IDH889**, a potent, orally available, and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information presented herein is intended to support research and drug development efforts targeting cancers with IDH1 mutations.

Executive Summary

(1R)-IDH889 is a highly specific inhibitor targeting gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H and R132C variants.[1] These mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2] (1R)-IDH889 binds to an allosteric, induced-fit pocket in the mutant IDH1 homodimer, rather than the active site.[2][3] This mechanism of action confers high selectivity for the mutant forms of the enzyme over the wild-type (WT) protein.[2] This high degree of selectivity minimizes the potential for off-target effects related to the inhibition of wild-type IDH1's normal metabolic functions. The compound effectively reduces the oncometabolite R-2-hydroxyglutarate (2-HG) in cellular and in vivo models, demonstrating target engagement and a potential therapeutic window.[1][2]

Target Specificity and Selectivity Data

The specificity and selectivity of **(1R)-IDH889** have been characterized through biochemical and cellular assays. The following tables summarize the available quantitative data.



Biochemical Potency and Selectivity

(1R)-IDH889 demonstrates potent inhibition of the most common IDH1 mutations, R132H and R132C, while exhibiting significantly weaker activity against the wild-type enzyme. This selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of disrupting the normal physiological functions of wild-type IDH1.

Target	IC50 (μM)	Selectivity vs. WT IDH1
IDH1 R132H	0.020[1]	~69-fold
IDH1 R132C	0.072[1]	~19-fold
Wild-Type (WT) IDH1	1.38[1]	1-fold

Table 1: Biochemical inhibitory potency of **(1R)-IDH889** against mutant and wild-type IDH1 enzymes.

Cellular Activity

In a cellular context, **(1R)-IDH889** potently inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is the direct product of the neomorphic activity of mutant IDH1. This demonstrates the compound's ability to penetrate cells and engage its target in a physiological environment.

Cell Line	Assay Endpoint	IC50 (μM)
HCT116-IDH1R132H	2-HG Production	0.014[1]

Table 2: Cellular inhibitory activity of (1R)-IDH889.

Selectivity Profile of a Close Analog (IDH305)

While a broad off-target screening panel for **(1R)-IDH889** is not publicly available, data from the closely related clinical candidate IDH305, which was optimized from the same chemical series, further supports the high selectivity of this class of inhibitors.[4]



Target	IC50 (nM)	Selectivity vs. WT IDH1
IDH1 R132H	27[5]	~227-fold
IDH1 R132C	28[5]	~219-fold
Wild-Type (WT) IDH1	6140[5]	1-fold

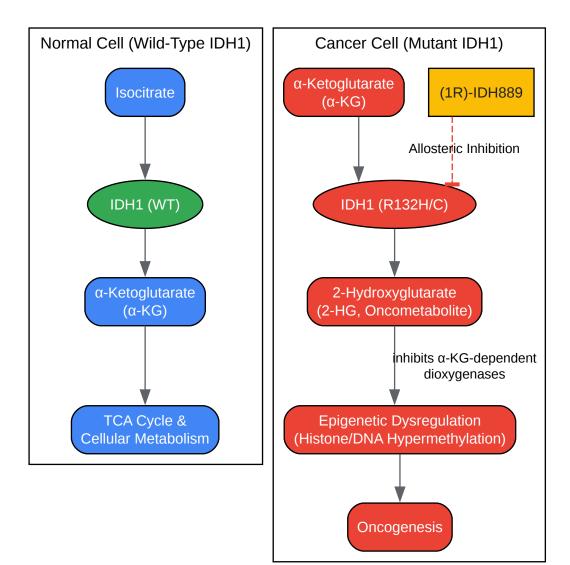
Table 3: Biochemical potency and selectivity of the close analog IDH305.

Signaling Pathways and Mechanism of Action

Mutations in IDH1 at the R132 residue lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that drive oncogenesis.[6]

(1R)-IDH889 acts as an allosteric inhibitor, binding to the interface of the IDH1 homodimer.[2] [3] This binding event stabilizes the enzyme in an open, inactive conformation, preventing the catalytic activity of the mutant enzyme and thereby blocking the production of 2-HG.





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IDH1 signaling in normal vs. cancer cells and the action of (1R)-IDH889.

Experimental Protocols

The following are representative protocols for the key assays used to determine the target specificity and selectivity of **(1R)-IDH889**. These are synthesized from established methods in the field.

Recombinant IDH1 Biochemical Assay

This protocol determines the direct inhibitory effect of **(1R)-IDH889** on the enzymatic activity of purified recombinant IDH1 (wild-type and mutant forms). The assay measures the consumption



of the cofactor NADPH, which is monitored by a decrease in fluorescence.

Materials:

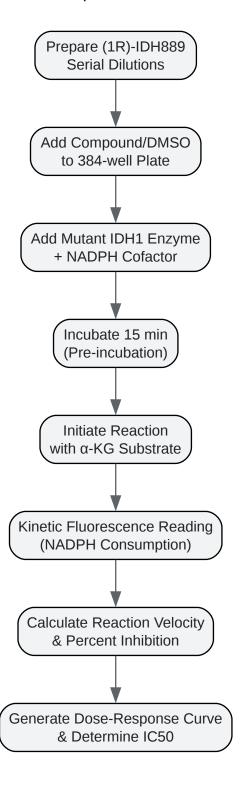
- Recombinant human IDH1 (WT, R132H, R132C) enzymes
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM DTT, 0.1 mg/mL BSA, 0.005% (v/v) Tween 20.[7]
- Substrate (for mutant IDH1): α-ketoglutarate (α-KG)
- Cofactor: NADPH
- (1R)-IDH889 stock solution in DMSO
- 384-well, black, low-volume assay plates
- Plate reader capable of fluorescence detection (Ex. 340 nm / Em. 450 nm)

Procedure:

- Prepare serial dilutions of (1R)-IDH889 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add 2 μ L of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 4 μL of a solution containing the IDH1 mutant enzyme (e.g., 30 nM final concentration for R132H) and NADPH (e.g., 50 μM final concentration) in Assay Buffer to each well.[7]
- Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 4 μ L of a solution containing the substrate α -KG (e.g., 100 μ M final concentration) in Assay Buffer.
- Immediately measure the fluorescence (Ex. 340 nm / Em. 450 nm) in kinetic mode for 30-60 minutes.



- Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
- Determine the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration.
- Fit the data to a four-parameter dose-response curve to calculate the IC50 value.





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Workflow for the IDH1 biochemical assay.

Cellular 2-HG Production Assay

This protocol measures the ability of **(1R)-IDH889** to inhibit the production of the oncometabolite 2-HG in a cancer cell line engineered to express mutant IDH1.

Materials:

- HCT116-IDH1R132H/+ cells (or other relevant cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- (1R)-IDH889 stock solution in DMSO
- 96-well cell culture plates
- Reagents for cell lysis (e.g., methanol/water)
- 2-HG detection kit (enzymatic or LC-MS/MS based)

Procedure:

- Seed HCT116-IDH1R132H/+ cells in 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of (1R)-IDH889 in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of (1R)-IDH889 or DMSO (vehicle control).
- Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
- After incubation, collect the cell culture supernatant or lyse the cells according to the requirements of the 2-HG detection method.

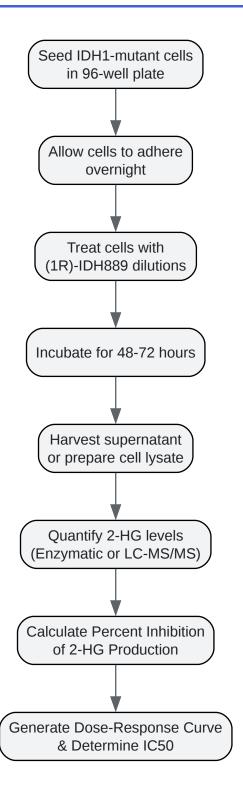






- Quantify the concentration of 2-HG in each sample using a suitable method (e.g., a coupled enzymatic assay that generates a fluorescent or colorimetric signal, or LC-MS/MS for highest sensitivity and specificity).
- Normalize the 2-HG levels to cell number or protein concentration if using cell lysates.
- Determine the percent inhibition of 2-HG production relative to the DMSO control and plot against the inhibitor concentration.
- Fit the data to a four-parameter dose-response curve to calculate the IC50 value.





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Workflow for the cellular 2-HG production assay.

Conclusion



The available data robustly demonstrate that **(1R)-IDH889** is a potent and highly selective inhibitor of mutant IDH1 enzymes. Its allosteric mechanism of action provides a clear basis for its selectivity over the wild-type enzyme, a critical feature for minimizing mechanism-based toxicities. The compound's potent cellular activity in reducing the oncometabolite 2-HG confirms its utility as a tool for studying the biology of IDH1-mutant cancers and as a lead compound for the development of targeted therapeutics. Further characterization against a broader panel of off-targets would provide a more complete understanding of its overall selectivity profile.

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